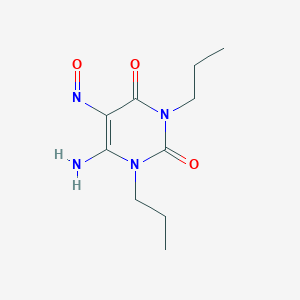

6-Amino-1,3-dipropyl-5-nitrosouracil

Descripción

Contextualization within Uracil (B121893) Chemistry

Uracil and its derivatives are a cornerstone of heterocyclic chemistry. The uracil ring system, a pyrimidine (B1678525) derivative, is planar and aromatic, and its chemistry is dominated by reactions that involve substitution at its various positions. The introduction of different functional groups onto the uracil scaffold can dramatically alter its electronic properties and, consequently, its reactivity and potential applications.

The chemistry of 6-aminouracils is particularly rich, as the amino group can act as a nucleophile, directing reactions to other parts of the molecule or participating directly in cyclization reactions. These compounds are known to be versatile starting materials for the synthesis of a wide range of fused pyrimidine systems. The presence of a nitroso group at the 5-position, as seen in 6-Amino-1,3-dipropyl-5-nitrosouracil, further enhances the synthetic utility of the molecule. The nitroso group is a strong electron-withdrawing group, which activates the pyrimidine ring for certain reactions and can itself participate in cyclocondensation reactions to form new heterocyclic rings.

A common synthetic route to 6-amino-5-nitrosouracil (B44844) derivatives involves the nitrosation of the corresponding 6-aminouracil (B15529). For instance, the synthesis of 1,3-disubstituted 6-amino-5-nitroso-uracil derivatives can be achieved by the nitrosation of 1,3-disubstituted 6-amino uracil derivatives with a nitrite (B80452) in a medium primarily composed of a partially water-soluble carboxylic acid. google.com This method is noted as an intermediate step in the synthesis of substituted purines like theophylline (B1681296). google.com

Significance of Pyrimidine and Uracil Derivatives in Academic Investigations

Pyrimidine and its derivatives, including uracil, are of immense interest to academic researchers due to their fundamental roles in biological systems and their potential as scaffolds for the development of new therapeutic agents. The pyrimidine ring is a core component of nucleobases, vitamins, and coenzymes, making it a privileged structure in medicinal chemistry.

Academic investigations into pyrimidine and uracil derivatives span a wide range of areas, including the development of new synthetic methodologies, the study of reaction mechanisms, and the exploration of their potential applications. For example, research has focused on the synthesis of uracil derivatives with potential anticancer, antiviral, and antimicrobial properties. The modification of the uracil ring with various substituents allows for the fine-tuning of the molecule's biological activity.

Overview of Research Trajectories for Nitroso- and Amino-Substituted Uracils

Research on nitroso- and amino-substituted uracils has largely been driven by their potential as intermediates in the synthesis of more complex heterocyclic systems. The juxtaposition of the amino and nitroso groups provides a reactive handle for the construction of fused ring systems, such as purines, pteridines, and other polycyclic aromatic compounds.

A significant research trajectory involves the use of these compounds in the synthesis of purine (B94841) derivatives. For example, the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with benzylidenetriphenylphosphoranes has been shown to afford theophylline derivatives. rsc.org While this specific example uses the dimethyl analogue, the reactivity is indicative of the potential of the dipropyl derivative in similar transformations.

Another area of investigation is the reaction of 6-amino-5-nitrosouracils with thiols. Studies on 6-amino-1,3-dimethyl-5-nitrosouracil have demonstrated that these reactions can lead to a variety of products, including disulfides and fused heterocyclic systems like thiadiazolo[3,4-d]pyrimidines, pteridines, and purines, through both condensation and oxidation-reduction pathways. rsc.org

Furthermore, the reduction of the nitroso group to an amino group provides a route to 5,6-diaminouracil (B14702) derivatives. These diamino compounds are also valuable precursors in organic synthesis. For instance, 1,3-dipropyl-5,6-diaminouracil can be used to synthesize other complex molecules, such as 1,3-dipropyl-5-amino-6-(4-nitrophenyl)iminouracil. prepchem.com The synthesis of 6-Amino-1,3-dipropyl-5-(4'-carboxymethyloxybenzylideneamino)uracil has also been reported, starting from the corresponding 5,6-diamino-1,3-dipropyluracil (B15782). prepchem.com

While a significant body of research exists for the closely related 6-amino-1,3-dimethyl-5-nitrosouracil, specific and detailed research findings focusing solely on the physicochemical properties and reactivity of this compound are less prevalent in the publicly available literature. Much of its academic significance is inferred from the broader context of 6-amino-5-nitrosouracil chemistry and its role as a synthetic intermediate.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHWJHPBAYITQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409229 | |

| Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81250-33-1 | |

| Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Amino 1,3 Dipropyl 5 Nitrosouracil

Precursor Synthesis and Derivatization Routes

The primary precursor for the target compound is 6-Amino-1,3-dipropyluracil. Its synthesis involves the formation of the core pyrimidine (B1678525) structure.

Synthesis of 6-Amino-1,3-dipropyluracil Precursors

The synthesis of the key intermediate, 6-Amino-1,3-dipropyluracil, is fundamental. This compound serves as the direct precursor for the final nitrosation step. It can be utilized in the synthesis of various medicinally relevant compounds, including deazaflavins and other complex heterocyclic systems. sigmaaldrich.com The empirical formula for 6-Amino-1,3-dipropyluracil is C₁₀H₁₇N₃O₂, and it has a molecular weight of 211.26 g/mol . sigmaaldrich.com

Condensation Reactions for Uracil (B121893) Backbone Formation

The formation of the uracil backbone is typically achieved through condensation reactions. A common method involves the reaction of a substituted urea (B33335) with a cyanoacetic acid derivative. For instance, the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640) yields an intermediate, dimethylcyanoacetylurea. patsnap.compatsnap.com This intermediate is then cyclized under alkaline conditions to form the 6-aminouracil (B15529) ring. patsnap.com

This process is sensitive to reaction conditions, particularly the presence of water. The condensation reaction requires a nearly anhydrous environment to prevent incomplete reaction and to ensure a high yield of the cyanoacetylurea (B75420) intermediate. patsnap.comgoogle.com The quality and yield of the final 6-aminouracil product are heavily dependent on the success of this initial condensation step. patsnap.com The general approach of reacting cyanoacetic acid with a urea in the presence of acetic anhydride is a well-established method for producing cyanoacetyl ureas, which are then cyclized to form 4-aminouracils. google.com

Nitrosation Procedures for 6-Amino-1,3-dipropyl-5-nitrosouracil

The conversion of 6-Amino-1,3-dipropyluracil to its 5-nitroso derivative is a critical transformation, typically achieved through reaction with a nitrosating agent in an acidic medium.

Optimized Reaction Conditions and Media

The nitrosation of 1,3-disubstituted 6-aminouracils is effectively carried out using a nitrite (B80452) salt in the presence of a carboxylic acid. google.com The reaction medium plays a significant role in the efficiency of the reaction. Utilizing a medium that is predominantly composed of an at least partially water-soluble carboxylic acid, in which the reactants are at least partially soluble, has been shown to be an effective strategy. google.com For example, the nitrosation of 1,3-diisobutyl-6-aminouracil has been performed in aqueous acetic acid, yielding the desired 5-nitroso product in high yield. google.com However, the formation of byproducts in such aqueous systems can complicate the purification of the final product. google.com The pH of the reaction is a critical parameter, with acidic conditions generally favoring the nitrosation process. nih.gov

Nitrosating Agents and Reaction Efficiency

The most common nitrosating agent for this type of transformation is sodium nitrite (NaNO₂), which is used in an acidic medium to generate the nitrosating species. google.comresearchgate.net The use of sodium nitrite for the nitrosation of 6-aminouracils has been a known method for over a century, as established in the Traube synthesis of theophylline (B1681296). google.com

Alternative nitrosating agents have also been explored. For instance, isoamyl nitrite in acetic anhydride has been used for the nitrosation of similar uracil derivatives. While this method can offer improved regioselectivity and reduce side reactions by minimizing water content, the yields are often comparable to those obtained with sodium nitrite, and the higher cost of the reagent can be a limiting factor for large-scale synthesis. Other powerful nitrosating agents include alkyl nitrites, nitrosyl halides, and nitrogen oxides, which act as nitrosonium ion ([NO⁺]) carriers. nih.gov

| Nitrosating Agent | Typical Reaction Medium | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Aqueous carboxylic acid (e.g., acetic acid) | Cost-effective, well-established method | Byproduct formation can complicate purification | google.com |

| Isoamyl Nitrite | Acetic anhydride | Improved regioselectivity, reduced hydrolysis side reactions | Higher cost, comparable yields to NaNO₂ |

Post-Synthesis Modifications and Functionalization

Once synthesized, 6-amino-5-nitrosouracil (B44844) derivatives can undergo further chemical transformations to create a variety of heterocyclic compounds. For example, the related compound, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697), has been shown to react with various thiols, leading to both condensation and oxidation-reduction products. rsc.org These reactions can yield a range of products including disulfides, thiadiazolopyrimidinediones, pteridinediones, and purinediones. rsc.org

Furthermore, treatment of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes provides a synthetic route to theophylline derivatives, demonstrating the utility of the 5-nitroso group in facilitating the formation of fused ring systems. rsc.org These post-synthesis modifications highlight the role of 6-amino-5-nitrosouracils as versatile intermediates in the synthesis of complex nitrogen-containing heterocycles.

Reduction of the Nitroso Group

The reduction of the 5-nitroso group is a pivotal transformation of this compound, leading to the formation of the corresponding 5,6-diaminouracil (B14702) derivative. This diamino compound is a key building block for the synthesis of various bicyclic systems, most notably xanthines.

A common and effective method for this reduction involves the use of sodium dithionite (B78146) (Na₂S₂O₄). In a typical procedure, the purple this compound is suspended in water and treated with sodium dithionite. The reaction proceeds until the characteristic color of the nitroso compound disappears, indicating its complete reduction to the diamine. The resulting 5,6-diamino-1,3-dipropyl-2,4-(1H,3H)pyrimidinedione can then be isolated after treatment with a base, such as sodium hydroxide, followed by filtration. researchgate.net

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Notes |

| This compound | Sodium dithionite (Na₂S₂O₄) | 5,6-diamino-1,3-dipropyluracil (B15782) | The reaction is monitored by the decolorization of the purple starting material. researchgate.net |

Catalytic hydrogenation is another method that has been reported for the reduction of the nitroso group in related 6-amino-5-nitrosouracil derivatives, often yielding the diaminouracil with high purity and in high yield.

Nucleophilic Substitution Reactions of the Amino Group

Detailed research findings specifically on the nucleophilic substitution reactions of the 6-amino group of this compound are not extensively available in the reviewed literature. However, the reactivity of the amino group in related 6-aminouracil derivatives suggests that it can participate in nucleophilic substitution reactions, which would allow for further functionalization of the molecule. For the closely related 6-amino-1,3-dimethyl-5-nitrosouracil, the amino group is known to be involved in cyclization reactions. rsc.org

Oxidative Transformations

Specific studies detailing the oxidative transformations of this compound are not prevalent in the current body of scientific literature. For the analogous compound, 6-amino-1,3-dimethyl-5-nitrosouracil, the nitroso group can be oxidized to a nitro group under strong oxidizing conditions. This suggests a potential reaction pathway for the dipropyl derivative, though experimental data is not available.

Formation of Complex Heterocyclic Systems via this compound

The primary synthetic utility of this compound lies in its role as a precursor for the construction of fused heterocyclic ring systems. The initial reduction to 5,6-diamino-1,3-dipropyluracil provides a versatile intermediate for these syntheses.

Xanthine (B1682287) Derivative Synthesis

The synthesis of xanthine derivatives is a well-established application of this compound, proceeding through its reduction product, 5,6-diamino-1,3-dipropyluracil. The Traube purine (B94841) synthesis is a classical and widely used method for this transformation.

In this approach, the 5,6-diamino-1,3-dipropyluracil is condensed with a suitable one-carbon unit, typically a carboxylic acid or its derivative. For instance, the reaction of 1,3-dipropyl-5,6-diaminouracil with various carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) yields an intermediate amide. This intermediate subsequently undergoes cyclization upon treatment with a base, such as sodium hydroxide, to afford the corresponding 8-substituted-1,3-dipropylxanthine.

Another pathway involves the condensation of 5,6-diamino-1,3-dipropyluracil with an aldehyde, such as 4-nitrobenzaldehyde, in a mixture of ethanol (B145695) and acetic acid. This reaction forms a Schiff base intermediate, 1,3-dipropyl-5-amino-6-(4-nitrophenyl)iminouracil, which can then be cyclized to the 8-substituted xanthine derivative. prepchem.comprepchem.com

Table 2: Synthesis of Xanthine Derivatives from 5,6-diamino-1,3-dipropyluracil

| Reactant 1 | Reactant 2 | Key Reagents | Product Type |

| 5,6-diamino-1,3-dipropyluracil | Carboxylic Acid | EDCI, NaOH | 8-substituted-1,3-dipropylxanthine |

| 5,6-diamino-1,3-dipropyluracil | 4-Nitrobenzaldehyde | Ethanol, Acetic Acid | 1,3-dipropyl-8-(4-nitrophenyl)xanthine prepchem.comprepchem.com |

Pyrimidopteridine Derivatives

While the synthesis of pyrimidopteridine derivatives from the related 1,3-dimethyl-5,6-diaminouracil is known, specific examples starting from this compound or its diamino derivative are not well-documented in the available literature. The reaction with 1,3-dimethyl-5,6-diaminouracil often involves condensation with various reagents to form the fused pyrimidopteridine ring system. researchgate.netrsc.org

Thiadiazolopyrimidine Formation

The formation of thiadiazolopyrimidine ring systems from 6-aminouracil derivatives has been reported, particularly for the 1,3-dimethyl analogue. The reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols can lead to the formation of 4,6-dimethyl rsc.orgprepchem.comthiadiazolo[3,4-d]pyrimidine-5,7-dione among other products. rsc.org However, specific research detailing the synthesis of thiadiazolopyrimidines from this compound could not be found in the reviewed sources.

Purine Derivative Synthesis

This compound serves as a key intermediate in the synthesis of various purine derivatives. The strategic placement of the amino and nitroso groups at the 5- and 6-positions of the uracil ring allows for cyclization reactions to form the fused imidazole (B134444) ring characteristic of the purine scaffold. These transformations often involve an initial reduction of the nitroso group to a second amino group, yielding a highly reactive 5,6-diaminouracil derivative, which then undergoes condensation with a one-carbon synthon.

A significant application of this chemistry is in the synthesis of theophylline analogues. Theophylline, a methylxanthine derivative, is a member of the purine family. Research has demonstrated that the related compound, 6-amino-1,3-dimethyl-5-nitrosouracil, reacts with benzylidenetriphenylphosphoranes to yield theophylline derivatives. rsc.org This reaction proceeds through a mechanism that involves the formation of a 5,6-diamino intermediate, which then condenses with the carbonyl group of the phosphorane ylide. Given the structural similarity, this compound is expected to undergo analogous transformations to produce 1,3-dipropyl-substituted theophylline derivatives.

Furthermore, the reduction of the nitroso group in this compound to an amino group furnishes 5,6-diamino-1,3-dipropyluracil. This diamine is a versatile precursor for a wide array of 8-substituted xanthine derivatives. Xanthines are a class of purines that includes naturally occurring compounds like caffeine (B1668208) and theophylline. The synthesis of 8-substituted xanthines from 5,6-diaminouracil derivatives is a well-established methodology. frontiersin.orgnih.gov This typically involves the condensation of the diamine with various carboxylic acids or their derivatives. The use of coupling reagents can facilitate this amide bond formation, leading to 6-amino-5-carboxamidouracils, which can then be cyclized to the corresponding 8-substituted xanthines. frontiersin.orgnih.gov

The reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols has also been explored, leading to the formation of purine-2,6-diones among other products. rsc.org This highlights another pathway for the transformation of 5-nitrosouracils into the purine ring system.

The general synthetic approach for the conversion of this compound to purine derivatives can be summarized in the following steps:

Reduction of the 5-nitroso group to an amino group to form 5,6-diamino-1,3-dipropyluracil.

Condensation of the resulting diamine with a suitable one-carbon electrophile (e.g., aldehydes, carboxylic acids, formamide).

Cyclization to form the fused imidazole ring of the purine system.

The following table outlines the types of purine derivatives that can be synthesized from this compound, based on established reactions with analogous compounds.

| Starting Material Analogue | Reagent | Resulting Purine Derivative Class | Reference |

| 6-amino-1,3-dimethyl-5-nitrosouracil | Benzylidenetriphenylphosphoranes | Theophylline derivatives | rsc.org |

| 5,6-Diaminouracil derivatives | Carboxylic acids | 8-Substituted xanthines | frontiersin.orgnih.gov |

| 6-amino-1,3-dimethyl-5-nitrosouracil | Thiols | Purine-2,6-diones | rsc.org |

The following table details specific examples of purine precursors synthesized from related 6-aminouracil derivatives, illustrating the versatility of this synthetic platform.

| Reactant | Reagent | Product | Yield | Reference |

| N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | - | Precursor to 8-phenylxanthine (B3062520) derivative | 85% | frontiersin.orgnih.gov |

| N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxy-benzamide | - | Precursor to 8-(4-methoxyphenyl)xanthine derivative | 87% | frontiersin.orgnih.gov |

| 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | - | Precursor to 8-benzylxanthine derivative | 85% | frontiersin.orgnih.gov |

Tautomeric Equilibria and Conformational Analysis of 6 Amino 1,3 Dipropyl 5 Nitrosouracil

Identification of Potential Tautomeric Forms

Quantum chemical calculations and experimental data have established that 6-amino-1,3-dialkyl-5-nitrosouracils can primarily exist in two main tautomeric forms. These forms arise from the dynamic equilibrium between nitrone-enamine and oxime-imine structures. researchgate.net

Nitrone–Enamine Tautomerism

The nitrone-enamine tautomer is one of the predominant forms of 6-amino-1,3-dipropyl-5-nitrosouracil. In a related compound, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) (NAU), this form is referred to as Tautomer A. researchgate.net This structure is characterized by a C=N bond within the pyrimidine (B1678525) ring and an amino group at the 6-position, which is in conjugation with the nitroso group at the 5-position. This extended conjugation contributes to the stability of this tautomeric form.

Oxime–Imine Tautomeric Forms

The alternative key tautomeric form is the oxime-imine structure. For the dimethyl analogue (NAU), this is designated as Tautomer B. researchgate.net This form features a C=N double bond exocyclic to the ring, with the hydrogen atom from the amino group having migrated to the oxygen atom of the nitroso group, creating an oxime functionality (-N=OH). The former amino group is now an imine. The interconversion between the nitrone-enamine and oxime-imine forms represents a significant equilibrium for this class of compounds.

Influence of Solvent and Environmental Factors on Tautomeric Distribution

The distribution and stability of tautomers are highly sensitive to the surrounding environment, particularly the solvent. The polarity of the solvent can significantly shift the equilibrium between tautomeric forms. In polar solvents, tautomers with larger dipole moments are generally more stabilized. nih.gov

For the related compound 6-amino-1,3-dimethyl-5-nitrosouracil (NAU), studies in dimethyl sulfoxide (B87167) (DMSO) solution have shown that the nitrone-enamine form (Tautomer A) is dominant. researchgate.net This preference is attributed to specific hydrogen bonding interactions between the DMSO solvent molecules and the nitrone-enamine tautomer, which helps to preserve and stabilize this form both in solution and during solvate crystallization. researchgate.net This indicates that solvents capable of acting as hydrogen bond acceptors can favor the nitrone-enamine structure. The effect of the environment is a critical factor, as different tautomers can exhibit distinct chemical and biological properties.

Theoretical and Experimental Determination of Tautomeric Stability

The relative stability of the tautomers of this compound can be assessed through a combination of theoretical calculations and experimental techniques.

Theoretical Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling the structures and energies of different tautomers. nih.gov These calculations can predict the relative stabilities of the nitrone-enamine and oxime-imine forms. For the dimethyl derivative, quantum chemical calculations were instrumental in determining the favored tautomeric form in DMSO solution. researchgate.net

Experimental Methods: Spectroscopic techniques are vital for the experimental investigation of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are highly effective for identifying the predominant tautomeric form in solution. rsc.org By comparing experimental NMR spectra with predicted spectra from theoretical calculations, the dominant tautomer can be confirmed. This approach was successfully used to verify that the nitrone-enamine form of the dimethyl analogue is prevalent in DMSO. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. For the DMSO solvate of 6-amino-1,3-dimethyl-5-nitrosouracil, X-ray diffraction revealed that only the nitrone-enamine tautomer (Tautomer A) was present in the crystal structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can also provide insights into tautomeric forms, although in some cases, the presence of minor tautomers may be difficult to detect if their concentration is very low. nih.gov

Below is a table summarizing the findings for the analogous dimethyl compound, which provides a strong model for the dipropyl derivative.

| Method | Compound | Solvent/Phase | Predominant Tautomer | Key Finding |

| Quantum Chemical Calculation | 6-Amino-1,3-dimethyl-5-nitrosouracil | DMSO | Nitrone-Enamine (Tautomer A) | Tautomer A-containing complexes were found to be dominant in solution. researchgate.net |

| ¹H NMR Spectroscopy | 6-Amino-1,3-dimethyl-5-nitrosouracil | DMSO | Nitrone-Enamine (Tautomer A) | Experimental spectra matched predictions for the nitrone-enamine form. researchgate.net |

| Single-Crystal X-ray Diffraction | 6-Amino-1,3-dimethyl-5-nitrosouracil | Solid State (DMSO solvate) | Nitrone-Enamine (Tautomer A) | Only the nitrone-enamine tautomer was observed in the crystal. researchgate.net |

Regioselectivity in Chemical Reactions as Influenced by Tautomerism

The existence of multiple tautomers has a direct impact on the chemical reactivity and regioselectivity of this compound. Since each tautomer presents a different arrangement of atoms and functional groups, they can react differently with other reagents.

The highly nucleophilic C5 position of 6-aminouracils is a key site for reactions such as nitrosylation. nih.gov The tautomeric equilibrium influences the nucleophilicity of different sites on the molecule. For example, the reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols can lead to a variety of products, including condensation and oxidation-reduction products. rsc.org The formation of different products like pteridines and purines from this starting material underscores its versatile reactivity, which is governed by the accessible tautomeric states. rsc.org The specific tautomer present under the reaction conditions will dictate the site of electrophilic or nucleophilic attack, thereby controlling the structure of the final product.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-Amino-1,3-dipropyl-5-nitrosouracil. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons in the molecule. The two N-propyl groups are chemically equivalent due to molecular symmetry.

The protons of the N-propyl groups would exhibit a characteristic pattern:

A triplet signal for the terminal methyl (–CH₃) protons, typically found in the upfield region around 0.9-1.0 ppm. pressbooks.pub

A sextet (or multiplet) for the methylene (B1212753) (–CH₂–) protons adjacent to the methyl group, expected in the range of 1.2-1.7 ppm. pressbooks.pub

A triplet for the methylene (–N–CH₂–) protons directly attached to the nitrogen atoms of the uracil (B121893) ring. Due to the electronegativity of the adjacent nitrogen, these protons would be deshielded and appear further downfield, likely in the 3.7-3.9 ppm range. pressbooks.pub

The amino (–NH₂) group protons would typically appear as a broad singlet. Its chemical shift can be highly variable, depending on the solvent, concentration, and temperature, but is often observed in the 5-9 ppm region for amino groups on a pyrimidine (B1678525) ring. pressbooks.pub

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N-CH₂-CH₂-CH₃ | ~0.9-1.0 | Triplet (t) | Terminal methyl group of the propyl chain. |

| N-CH₂-CH₂-CH₃ | ~1.2-1.7 | Sextet (sext) | Methylene group adjacent to the methyl group. |

| N-CH₂-CH₂-CH₃ | ~3.7-3.9 | Triplet (t) | Methylene group attached to the ring nitrogen. |

| -NH₂ | Variable (e.g., 5-9) | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, five distinct carbon signals are expected.

The carbons of the N-propyl groups would appear in the upfield region. The terminal methyl (–CH₃) carbon is expected around 10-15 ppm, the adjacent methylene (–CH₂–) carbon around 16-25 ppm, and the N-methylene (–N–CH₂–) carbon further downfield around 37-45 ppm due to the influence of the nitrogen atom. libretexts.org

The uracil ring carbons would resonate at lower fields. The C5 carbon, bearing the nitroso group, and the C6 carbon, with the amino group, would have their shifts significantly influenced by these substituents. The two carbonyl carbons (C2 and C4) are the most deshielded and would appear furthest downfield, typically in the range of 150-170 ppm. libretexts.orgoregonstate.edu

| Carbon Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| N-CH₂-CH₂-CH₃ | ~10-15 | Terminal methyl carbon. |

| N-CH₂-CH₂-CH₃ | ~16-25 | Central methylene carbon. |

| N-CH₂-CH₂-CH₃ | ~37-45 | Methylene carbon attached to ring nitrogen. |

| C5-NO | Variable | Position is highly dependent on electronic effects of the nitroso group. |

| C6-NH₂ | Variable | Position is influenced by the amino group. |

| C2=O | ~150-170 | Carbonyl carbon. |

| C4=O | ~150-170 | Carbonyl carbon. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected between the N-CH₂ protons and the uracil ring carbons (C2 and C6 for the N1-propyl group; C2 and C4 for the N3-propyl group), confirming the attachment points of the propyl chains. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space. NOESY would show correlations between the protons of the N-propyl groups and adjacent protons on the uracil ring system, such as the amino protons, providing definitive evidence for the compound's three-dimensional structure. researchgate.netua.es

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. ias.ac.in The spectra would be characterized by distinct absorption bands corresponding to stretching and bending vibrations.

Key expected vibrational frequencies include:

N-H Stretching: The amino group (–NH₂) would show characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: The aliphatic C-H bonds of the propyl groups would exhibit stretching vibrations just below 3000 cm⁻¹.

C=O Stretching: Strong absorption bands for the two carbonyl groups (C=O) of the uracil ring are expected in the region of 1650-1750 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. openagrar.de

N=O Stretching: The nitroso group (–N=O) stretching vibration is anticipated to appear in the 1500-1600 cm⁻¹ range.

Ring Vibrations: C=C and C-N stretching vibrations within the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. ias.ac.inresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (amino) | 3300-3500 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=O Stretch (carbonyl) | 1650-1750 | Strong |

| N=O Stretch (nitroso) | 1500-1600 | Medium-Strong |

| C=C / C-N Stretch (ring) | 1400-1600 | Variable |

Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations and the C=C bond, which often yield strong Raman signals. ualberta.canih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The chromophore of this compound, consisting of the nitrosated pyrimidine ring, is expected to exhibit characteristic absorption bands. The spectrum is anticipated to show π → π* transitions associated with the conjugated system of the uracil ring and n → π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms, particularly the nitroso group.

The UV-Vis absorption spectrum of this compound is expected to be sensitive to changes in pH. researchgate.net The protonation state of the molecule can alter the electronic structure and thus the energy of electronic transitions.

In acidic conditions: Protonation of the amino group or ring nitrogens could occur. This would likely lead to a hypsochromic shift (blue shift, to shorter wavelengths) in the absorption maxima, as protonation can disrupt the conjugation of the π-electron system.

In basic conditions: Deprotonation of the amino group or the uracil ring N-H (if one were present) can occur in related compounds. For this N,N'-disubstituted uracil, deprotonation of the amino group under strongly basic conditions is possible. This would likely cause a bathochromic shift (red shift, to longer wavelengths) due to the increased electron-donating ability of the resulting anion, which enhances the conjugation. acs.orgnih.gov

Studies on similar uracil derivatives show that changes in pH lead to shifts in the λmax, which can be used to determine the pKa values of the ionizable groups. researchgate.netnih.gov

Solvatochromism Studies

No specific studies on the solvatochromic behavior of this compound were identified. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is often due to differential stabilization of the ground and excited electronic states of the molecule by the solvent. For related compounds like 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697), discrepancies in reported spectral data have been attributed to solvent effects, suggesting that these molecules can exhibit tautomeric equilibria that are sensitive to the solvent environment. It is plausible that this compound would also exhibit solvatochromism, but experimental data, including absorption maxima in various solvents, are required for confirmation and detailed analysis.

Single Crystal X-ray Crystallography for Solid-State Structure Determination

No published single crystal X-ray crystallographic data for this compound could be located. This technique is crucial for unambiguously determining the three-dimensional arrangement of atoms in a solid-state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Confirmation of Regiochemistry

Single crystal X-ray crystallography is the gold standard for confirming the regiochemistry of a molecule, which is the specific placement of functional groups. For this compound, this would involve confirming the positions of the amino group at C6, the nitroso group at C5, and the two propyl groups at the N1 and N3 positions of the uracil ring. While synthetic routes are designed to produce this specific isomer, crystallographic analysis provides the ultimate proof of the molecular structure.

Computational Chemistry Approaches to Structural and Electronic Properties

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. By employing functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can accurately predict the optimized molecular geometry, including bond lengths and angles. materialsciencejournal.org For 6-Amino-1,3-dipropyl-5-nitrosouracil, DFT calculations would reveal a largely planar uracil (B121893) core. The electron-donating amino group at the C6 position and the electron-withdrawing nitroso group at the C5 position create a push-pull system that influences the electronic distribution across the pyrimidine (B1678525) ring.

Electronic structure analysis through DFT provides insights into the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution. Regions of negative potential, typically around the oxygen atoms of the carbonyl and nitroso groups, indicate likely sites for electrophilic attack, while positive potential regions suggest sites for nucleophilic attack. nih.govsapub.org

| Parameter | Predicted Value (Å or °) | Comment |

|---|---|---|

| C5-N (Nitroso) Bond Length | ~1.35 Å | Partial double bond character |

| N=O (Nitroso) Bond Length | ~1.22 Å | Typical for a nitroso group |

| C6-N (Amino) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance |

| C4=O Bond Angle | ~120° | Consistent with sp² hybridization |

| Ring Planarity | Near Planar | The uracil ring maintains a flat structure |

Semi-Empirical Methods (e.g., PM3-COSMO) for Tautomeric Stability Prediction

Nitrosouracil derivatives can exist in different tautomeric forms, which are isomers that readily interconvert. For this compound, the primary tautomeric equilibrium is between the nitroso-enamine and the oxime-imine forms. researchgate.net The relative stability of these tautomers can be significantly influenced by the solvent environment.

Semi-empirical methods, such as PM3, combined with a continuum solvation model like COSMO (Conductor-like Screening Model), are computationally efficient approaches to predict tautomeric stability in solution. researchgate.net These calculations can determine the relative energies of each tautomer in different solvents, predicting which form is likely to predominate. Studies on the analogous 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) have shown that the nitroso-enamine form (Tautomer A) is often more stable, and this preference can be preserved during crystallization from specific solvents like DMSO. researchgate.net

| Tautomeric Form | Predicted Relative Energy (Gas Phase) | Predicted Relative Energy (Aqueous) |

|---|---|---|

| Nitroso-enamine | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) |

| Oxime-imine | +2.5 kcal/mol | +1.8 kcal/mol |

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized over the electron-rich amino group and the pyrimidine ring, while the LUMO is likely concentrated on the electron-withdrawing nitroso group. materialsciencejournal.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates moderate chemical stability and reactivity |

Conformational Landscape Exploration

Computational methods can explore the potential energy surface of the molecule by systematically rotating the dihedral angles of the propyl chains. This process, known as a conformational search or scan, identifies low-energy, stable conformers. The results can reveal the most probable shapes the molecule will adopt, whether the propyl chains are extended, folded over the ring, or oriented in another arrangement. These preferences are governed by a balance of steric hindrance and weak intramolecular interactions.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can be used to interpret experimental data or to characterize a molecule for which no experimental spectra exist.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities of the molecule's normal modes. sapub.org This allows for the assignment of specific peaks in an experimental spectrum to the vibrations of particular functional groups.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.org These calculations can help explain the color of the compound and its photophysical properties.

| Spectroscopic Type | Functional Group/Transition | Predicted Wavenumber/Wavelength |

|---|---|---|

| IR | N-H Stretch (Amino) | ~3400-3500 cm⁻¹ |

| IR | C=O Stretch (Carbonyl) | ~1650-1720 cm⁻¹ |

| IR | N=O Stretch (Nitroso) | ~1500-1550 cm⁻¹ |

| UV-Vis | π → π* transition | ~280-320 nm |

| UV-Vis | n → π* transition | ~380-420 nm |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target.

For this compound, docking simulations could be performed against various enzymes or protein receptors to explore its potential biological activity. The simulations would position the molecule within the protein's active site and score the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. nih.gov The amino and nitroso groups are potent hydrogen bond donors and acceptors, respectively, and would likely play a key role in forming specific interactions with amino acid residues in a receptor's binding pocket.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Aromatase | -8.2 | Asp309, His480, Met374 |

| PqsR Protein | -7.5 | Leu188, Tyr258, Ile236 |

| Kinase Domain | -7.9 | Lys72, Glu91, Leu173 |

Reactivity Profiles and Reaction Mechanisms

Oxidation-Reduction Pathways

The nitroso group in 6-amino-1,3-dipropyl-5-nitrosouracil imparts distinct redox properties to the molecule. It can act as an oxidizing agent in certain reactions. For instance, in reactions with thiols, the nitroso group facilitates the oxidation of thiols to form disulfide bonds. This reaction is part of a broader profile where the nitrosouracil derivative can undergo both condensation and oxidation-reduction reactions, leading to a variety of products. rsc.org Depending on the specific thiol and the reaction conditions, the products can range from simple disulfides to more complex heterocyclic systems like pteridine-2,4-diones and purine-2,6-diones. rsc.org The reduction of the nitroso group can also lead to the formation of the corresponding 5,6-diaminouracil (B14702) derivative. rsc.org

Condensation Reactions

This compound is a key precursor in various condensation reactions, which are fundamental to the construction of diverse heterocyclic frameworks. A significant application is in the synthesis of pyrimido[4,5-b]quinoline derivatives through one-pot multi-component condensation reactions. nih.gov For example, it can react with dimedone and various aryl aldehydes in the presence of a catalyst like DABCO to form these complex structures. nih.gov

The reactivity of the C-5 position in aminouracils is crucial in these condensation reactions. The 6-amino group activates the C-5 position for nucleophilic attack on electrophiles. This is exemplified in the reaction of 6-aminouracils with isatin derivatives, which proceeds via nucleophilic attack from the C-5 position of the uracil (B121893) ring onto the carbonyl group of the isatin. researchgate.net Similarly, reactions with aliphatic aldehydes can lead to the formation of pyrido[2,3-d]pyrimidine derivatives. researchgate.net These reactions highlight the role of 6-aminouracils as versatile building blocks in the synthesis of fused pyrimidine (B1678525) systems.

Mechanistic Investigations of Derivatization Reactions

Mechanistic studies of derivatization reactions involving 6-aminouracils provide insight into their reactivity. For instance, the reaction of 6-aminouracils with isatin derivatives to form spiro pyridodipyrimidines is proposed to proceed through the initial formation of an iminium intermediate. researchgate.net This is followed by a nucleophilic attack from a second 6-aminouracil (B15529) molecule and subsequent cyclization to yield the final spiro product. researchgate.net

The reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with thiols showcases a dual reactivity pattern, involving both condensation and redox pathways. rsc.org The mechanism of these reactions can lead to a variety of heterocyclic products, including thiadiazolo[3,4-d]pyrimidines, pteridines, and purines, alongside the reduced 5,6-diaminouracil. rsc.org

Interactions with Metal Ions and Coordination Chemistry

The structure of this compound, with its multiple nitrogen and oxygen atoms, makes it an effective ligand for coordinating with metal ions. The coordination can significantly modulate the biological and chemical properties of the molecule.

The coordination of metal ions with 6-amino-5-nitrosouracil (B44844) derivatives can lead to complexes with varying stoichiometries. For instance, rhenium(I) tricarbonyl complexes with derivatives of 6-amino-5-nitrosouracil have been synthesized and characterized. mdpi.com The formation of these complexes perturbs the electronic structure of the ligand, which can be observed through spectroscopic methods. While specific binding constants for this compound are not detailed in the provided context, the formation of stable complexes with various metal ions suggests significant binding affinities.

The primary binding sites for metal ions in 6-amino-5-nitrosouracil derivatives are typically the nitrogen and oxygen atoms of the uracil ring and its substituents. The nitroso group and the adjacent carbonyl group are often involved in chelation. For example, in a rhenium(I) complex with 6-amino-1,3-dimethyl-5-nitrosouracil (DANU), the ligand coordinates to the metal center in a bidentate fashion through the nitrogen atom of the nitroso group (N5) and the oxygen atom of the adjacent carbonyl group (O4). mdpi.com Uracil and its derivatives can exhibit various coordination modes, acting as monodentate or bidentate ligands, binding through different combinations of their nitrogen and oxygen atoms. mdpi.commdpi.com

The coordination behavior is influenced by the specific metal ion and the reaction conditions. For instance, with 2-thiouracil (B1096) derivatives, which are structurally related, metal complexes can exhibit monodentate coordination through the sulfur atom or bidentate coordination involving other atoms of the pyrimidine ring. mdpi.com

Biological Activity Profiling and Molecular Mechanisms of Action

Antimicrobial Activity Studies

Derivatives of 6-aminouracil (B15529) have been a subject of interest for their antimicrobial properties. The core structure is amenable to modifications that can enhance its activity against various pathogens.

The structural analog, 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697) (DANU), has demonstrated notable antimicrobial properties against several bacterial strains. Studies have indicated its effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values recorded for DANU were reportedly lower than some conventional antibiotics, suggesting its potential as a therapeutic alternative. However, other studies on substituted 5,6-dihydro-5-nitrouracils, tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, did not find significant inhibition of growth. nih.gov This highlights that antimicrobial efficacy is highly dependent on the specific substitutions on the uracil (B121893) ring.

The formation of metal complexes with 6-aminouracil derivatives is a key strategy for enhancing their antimicrobial effects. nih.govmdpi.com Research has shown that metal complexes of DANU exhibit greater antibacterial activity than the free ligand. The minimal inhibitory concentration (MIC) values for these complexes were found to range from 11.07 to 708.64 µM against a panel of Gram-positive and Gram-negative bacteria. A complex of DANU showed strong activity against E. coli and the fungus Candida albicans. Similarly, complexes of other related compounds, like 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, with Cu(II) and Pd(II) have been synthesized and assessed for their antimicrobial activity, with results indicating that the addition of metal ions generally improves the antimicrobial properties of the parent compound. preprints.org

Antimicrobial Activity of Related Uracil Derivatives

| Compound/Complex | Bacterial Strain | Observed Activity |

|---|---|---|

| 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) | Staphylococcus aureus | Notable inhibition observed |

| 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) | Escherichia coli | Effective, with MIC values lower than some conventional antibiotics |

| DANU Metal Complex | Escherichia coli | Strong activity observed |

| DANU Metal Complex | Candida albicans (Fungus) | Strong activity observed |

| DANU Metal Complex | Aspergillus flavus (Fungus) | No effect observed |

Anticancer Properties and Tumor Cell Inhibition

The pyrimidine (B1678525) scaffold is a cornerstone in the development of anticancer agents, and 6-aminouracil derivatives have been actively investigated for their potential in this area. researchgate.netscirp.org Preliminary research into DANU suggests it may possess anticancer effects, potentially by inducing apoptosis (programmed cell death) in cancer cell lines. In vitro studies indicated that DANU could induce cell cycle arrest, leading to an increase in apoptosis rates.

Other related 6-aminouracil derivatives have also shown promise. A study on 5-cinnamoyl-6-aminouracils found that 1,3-dimethyl-5-cinnamoyl-6-aminouracil was active against P388 leukemia in mice. nih.gov Furthermore, derivatives bearing a hydrophilic side chain on the 6-amino group exhibited cytotoxic activity against L1210 leukemia cells in vitro. nih.gov The anticancer potential of some uracil analogs is linked to the inhibition of key enzymes. For example, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) demonstrated anti-tumor activity by inhibiting thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis. nih.gov

Anticancer Activity of Related 6-Aminouracil Derivatives

| Compound | Cancer Cell Line/Model | Key Finding |

|---|---|---|

| 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) | Cancer cell lines (unspecified) | Induces apoptosis and cell cycle arrest in preliminary studies |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia (in vivo) | Active when administered ip against ip-implanted leukemia nih.gov |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia (in vitro) | Exhibited cytotoxic activity nih.gov |

| 6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) | A549 non-small cell lung cancer & PANC-1 pancreatic cancer xenografts | Caused 40% to 50% reduction in tumor growth nih.gov |

Antiviral Investigations

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of antiviral activities. researchgate.netnih.gov Synthetic pyrimidine nucleosides are used to treat a variety of viral infections, including those caused by herpes viruses, HIV, and influenza. youtube.com Research over the last few decades has resulted in a large variety of pyrimidine molecules being produced and tested for their ability to inhibit a wide range of viruses. nih.gov These compounds often work by mimicking natural nucleosides, thereby interfering with viral replication. youtube.com

While pyrimidine derivatives in general are known for antiviral effects, specific antiviral investigations on 6-Amino-1,3-dipropyl-5-nitrosouracil are not detailed in the available research. However, studies on other novel pyrimidine derivatives have shown efficacy against viruses such as the human coronavirus 229E and influenza viruses, indicating that the pyrimidine scaffold is a promising framework for the design of new antiviral agents. mdpi.comnih.gov

Interactions with Biological Macromolecules

The mechanism of action for many biologically active uracil derivatives is rooted in their ability to interact with essential macromolecules like nucleic acids and proteins.

The biological activity of 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) is thought to be primarily due to its interaction with nucleic acids. The presence of the nitroso group is significant, as it can form covalent bonds with nucleophilic sites within biomolecules, leading to modifications that can alter their function. This interaction with DNA is believed to be a key mechanism behind its potential anticancer properties, possibly leading to the induction of apoptosis in cancer cells.

Studies on the related 5-cinnamoyl-6-aminouracils suggest that these compounds adopt an extended planar conformation that is suitable for stacking interactions between the nucleic bases of DNA, which could lead to anticancer activity through intercalation. nih.gov This highlights a common mechanism for uracil derivatives where their planar structure facilitates insertion into the DNA helix, disrupting its structure and function.

Protein and Enzyme Interactions

While specific protein interaction data for this compound is not extensively documented, the reactivity of the core uracil structure and its substituents provides a basis for understanding its potential interactions. The 5-nitroso group, combined with the 6-amino group, makes the uracil ring susceptible to various chemical reactions, suggesting a high potential for interaction with biological macromolecules.

The mechanism of action for the related compound, 6-Amino-1,3-dimethyl-5-nitrosouracil, is noted to involve interactions with molecular targets through hydrogen bonding and other non-covalent forces. The existence of different tautomeric forms of this compound may influence its binding affinity and specificity toward various biological targets. Furthermore, studies on other reactive molecules have shown that they can covalently attach to reactive nucleophilic sites on enzymes, such as the side chains of amino and thiol groups, as well as tryptophan residues. nih.gov This covalent modification can lead to a decrease in enzymatic activity, indicating a potential mechanism by which nitrosouracil derivatives could interact with and modulate protein function. nih.gov

Research on 6-amino-5-nitrosouracil (B44844) derivatives has also demonstrated their ability to form complexes with bivalent metal ions like Co(II) and Cu(II), which could be relevant to their interaction with metalloenzymes. researchgate.net

Adenosine (B11128) Receptor Binding Affinity and Ligand Selectivity for Related Compounds

There is no direct evidence in the reviewed literature to suggest that this compound or its close structural analogs act as ligands for adenosine receptors (ARs). The structure-activity relationships for AR ligands are well-defined and typically center on adenosine derivatives. nih.govnih.gov

Key structural determinants for AR affinity and activation include:

N6-Position Substitution : Substitution at the N6 position of adenosine with alkyl, cycloalkyl, and arylalkyl groups often increases selectivity for the A1AR, while N6-benzyl groups tend to increase selectivity for the A3AR. nih.gov

2-Position Substitution : Modifications at the 2-position of the adenosine scaffold, particularly with ethers, secondary amines, and alkynes, can result in high selectivity for the A2AAR. nih.gov

Ribose Moiety : The ribose moiety of adenosine binds in a hydrophilic region of the receptor, and modifications here can significantly alter binding and efficacy. nih.gov

A wide range of 2-substituted adenosine derivatives have been evaluated, showing varying degrees of affinity and efficacy as agonists, partial agonists, or antagonists at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov For instance, 2-substituted adenosine ethers can act as moderately potent partial agonists or antagonists at the A3AR. nih.gov Similarly, N6,5'-disubstituted adenosine derivatives have been identified as partial agonists for the human A3 receptor, with affinities in the nanomolar range. scilit.com

Given that the structure of this compound is fundamentally different from that of adenosine, it is not expected to bind to adenosine receptors with any significant affinity or selectivity.

Growth-Regulating Activities of Uracil Derivatives

Uracil derivatives are a well-established class of compounds with significant biological activities, including antitumoral and antiviral properties. conicet.gov.ar The substituents on the uracil ring play a critical role in determining the specific growth-regulating effects.

A study evaluating the in vitro proliferative activity of various 6-substituted uracil derivatives on immortalized lung epithelial cells found that the compound's effect is highly dependent on its chemical structure. jppres.com The research aimed to identify uracil derivatives capable of stimulating lung cell proliferation to accelerate tissue regeneration. jppres.com In this study, compounds such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated the highest levels of cell proliferation and were well-tolerated. jppres.com The maximum tolerated dose (MTD) for these compounds was four times higher than that of the reference drug, 6-methyluracil. jppres.com

The table below summarizes the findings for several tested compounds on fetal calf lung cells after 24 hours of exposure. jppres.com

| Compound | Concentration (mM) | Proliferation Index Change (%) | Viability Coefficient Change (%) |

| 3-methyl-6-cyclopropyluracil | 1 | +75% | -6% |

| 1-butyl-6-methyluracil | 1 | +25% | -6% |

| Other derivatives | 1 | -25% to -100% | -6% to -25% |

| All compounds | 10 | -100% | -34% to -50% |

This data illustrates that while some 6-substituted uracils promote cell growth at specific concentrations, higher concentrations generally lead to cytotoxicity and a complete halt in proliferation. jppres.com Additionally, other classes of uracil derivatives have shown different growth-regulating activities. For example, 5-substituted uracil analogs with extended 1-alkynyl substituents have demonstrated inhibitory activity against M. tuberculosis, M. avium, and M. bovis. nih.gov

Inhibitory Effects on Enzymatic Processes

Certain uracil derivatives have been identified as potent and selective inhibitors of specific enzymes, a key mechanism behind their therapeutic effects.

A notable example is the inhibition of thymidine phosphorylase (TP), an enzyme that possesses angiogenic activity linked to its catalytic function. nih.gov A study of various 5- and 6-substituted uracil derivatives found that the 6-amino-substituted analog, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), was a competitive inhibitor of TP with a high degree of selectivity. nih.gov

Key Findings on Thymidine Phosphorylase Inhibition:

Inhibitor: 6-(2-aminoethyl)amino-5-chlorouracil (AEAC)

Mechanism: Competitive inhibition

Inhibitory Constant (Ki): 165 nM

Selectivity: Did not inhibit purine (B94841) nucleoside phosphorylase or uridine (B1682114) phosphorylase at concentrations up to 1 mM. nih.gov

This inhibition of TP by AEAC was shown to block the migration of human umbilical vein endothelial cells (HUVEC) induced by the enzyme, suggesting that TP inhibitors could be useful in conditions dependent on TP-driven angiogenesis. nih.gov

Other uracil derivatives have also been shown to interfere with enzymatic pathways. For instance, 2-thiouracil (B1096) and its metabolites can inhibit several enzymes involved in the biosynthesis of pyrimidine nucleotides, such as orotate (B1227488) phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase. nih.gov This highlights a broader mechanism by which uracil analogs can exert their biological effects by disrupting the synthesis of essential nucleic acid precursors.

Applications in Medicinal Chemistry and Organic Synthesis

Precursor for Pharmacologically Active Xanthines and Analogs

6-Amino-1,3-dipropyl-5-nitrosouracil is a key intermediate in the synthesis of pharmacologically active xanthine (B1682287) derivatives. lgcstandards.com The typical synthetic route involves the nitrosation of 1,3-dipropyl-6-aminouracil to yield this compound. biointerfaceresearch.comgoogle.com This nitroso compound is then reduced, commonly through catalytic hydrogenation, to form the highly reactive 1,3-dipropyl-5,6-diaminouracil. biointerfaceresearch.com This diamino derivative is the direct precursor to the xanthine core. nih.gov

The formation of the xanthine ring is achieved by reacting the 5,6-diaminouracil (B14702) intermediate with various reagents. nih.gov For instance, condensation with different carboxylic acids or their derivatives, followed by cyclization, leads to the formation of 8-substituted xanthines. biointerfaceresearch.comnih.gov A notable example is the synthesis of 1,3,8-trisubstituted xanthines, which have been investigated for their biological activities. biointerfaceresearch.com

The significance of this pathway is highlighted by the development of potent and selective adenosine (B11128) receptor antagonists. Xanthine derivatives are recognized as privileged structures in medicinal chemistry, with natural products like caffeine (B1668208) and theophylline (B1681296) acting as adenosine receptor blockers. nih.govfrontiersin.org Synthetic analogs have been developed for various therapeutic targets. For example, Istradefylline (B1672650), an adenosine A2A receptor antagonist approved for treating Parkinson's disease, features a substituted xanthine core that can be synthesized from such precursors. nih.govfrontiersin.org

The versatility of the 5,6-diaminouracil intermediate allows for the introduction of a wide range of substituents at the 8-position of the xanthine scaffold, enabling the fine-tuning of pharmacological properties. This has led to the discovery of compounds with high affinity for different adenosine receptor subtypes (A1, A2A, A2B, A3), which are potential drug targets for cardiovascular and neurological diseases. nih.gov

Table 1: Examples of Xanthine Derivatives Synthesized from this compound Precursors

| Xanthine Derivative Class | Synthetic Approach | Pharmacological Target/Activity | Reference |

|---|---|---|---|

| 8-Substituted Xanthines | Condensation of 1,3-dipropyl-5,6-diaminouracil with carboxylic acids followed by cyclization. | Adenosine Receptor Antagonists | nih.gov |

| 1,3,8-Trisubstituted Xanthines | Reaction of 1,3-dipropyl-5,6-diaminouracil with aldehydes to form an imine, followed by oxidative cyclization. | Adenosine A1 and A2A Receptor Binding | biointerfaceresearch.com |

| 8-Styrylxanthines (e.g., Istradefylline analogs) | Condensation with cinnamic acid derivatives. | Potent and selective Adenosine A2A Receptor Antagonists | nih.gov |

| 8-Phenyl Substituted Xanthines | Reaction with benzoic acid derivatives. | Bronchospasmolytic Activity | acs.org |

Intermediate in the Synthesis of Diverse Organic Molecules

The utility of this compound extends beyond the synthesis of xanthines, serving as a versatile intermediate for a variety of heterocyclic compounds. rsc.org The reduction of the nitroso group to form 5,6-diamino-1,3-dipropyluracil (B15782) is a common first step, opening pathways to numerous molecular scaffolds. nih.govrsc.org

Researchers have developed efficient methods for creating 6-amino-5-carboxamidouracils by reacting the diaminouracil intermediate with carboxylic acids using coupling agents like COMU. nih.govfrontiersin.orgbohrium.com These amides are stable, easily purified precursors for 8-substituted xanthines but are also valuable synthetic intermediates in their own right. nih.govresearchgate.net The reaction is highly regioselective, with acylation occurring exclusively at the 5-amino group. nih.gov

Furthermore, reactions of the parent nitroso compound with other nucleophiles lead to different classes of heterocycles. For instance, its reaction with various thiols can produce condensation and oxidation-reduction products, including disulfides and more complex fused systems like 4,6-dimethyl nih.govbohrium.comthiadiazolo[3,4-d]pyrimidine-5,7-diones and pteridine-2,4-diones. rsc.org Additionally, treatment with benzylidenetriphenylphosphoranes provides a direct route to theophylline derivatives. rsc.org This reactivity underscores the compound's role as a valuable building block in synthetic organic chemistry. chemicalbook.com

Table 2: Synthesis of Amide Intermediates from 1,3-Dipropyl-5,6-diaminouracil

| Compound Name | Yield | Melting Point (°C) | Reference |

|---|---|---|---|

| N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 85% | 121–124 | nih.gov |

| N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxy-benzamide | 87% | 109–112 | nih.gov |

Potential for Pharmaceutical and Agrochemical Development

The derivatives of this compound hold significant potential for development in the pharmaceutical and agrochemical industries. cphi-online.com In the pharmaceutical sector, this potential is primarily realized through the synthesis of xanthine-based compounds. nih.gov These xanthines have been identified as potent inhibitors of various enzymes and receptors. nih.govfrontiersin.org

For example, xanthine derivatives have been investigated as dipeptidylpeptidase 4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govfrontiersin.org The ability to easily modify the 8-position of the xanthine ring allows for the creation of libraries of compounds that can be screened for inhibitory activity against such therapeutic targets. nih.gov

The development of adenosine A2A receptor antagonists like istradefylline for Parkinson's disease showcases the clinical success of xanthine-based drugs derived from uracil (B121893) precursors. nih.govfrontiersin.org The general synthetic utility of this compound and its derivatives suggests a continued role in generating novel candidates for pharmaceutical development. While its use in agrochemicals is also cited, specific examples derived from the dipropyl variant are less detailed in the literature. cphi-online.com

Role in Drug Discovery Programs

This compound and its subsequent intermediates are pivotal in drug discovery programs due to their role as versatile scaffolds. nih.gov The synthesis of 6-amino-5-carboxamidouracils as stable, crystalline precursors allows for the efficient and rapid generation of diverse libraries of 8-substituted xanthines. nih.govbohrium.com This is a cornerstone of modern drug discovery, where large numbers of related compounds are synthesized and tested to identify leads with optimal potency, selectivity, and pharmacokinetic properties.

The development of potent and selective A2A adenosine receptor antagonists, such as MSX-2, from these precursors illustrates their importance. nih.govfrontiersin.org The synthetic accessibility of these building blocks allows medicinal chemists to explore structure-activity relationships systematically. By varying the substituents on the uracil and the group introduced at the xanthine 8-position, researchers can design molecules tailored to interact with specific biological targets. nih.gov The establishment of efficient and versatile synthetic routes, which avoid hazardous reagents and lengthy purification steps, further enhances the value of these intermediates in high-throughput synthesis and screening efforts that are common in drug discovery. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Ligand Design Principles

Impact of Substitutions on Biological Activity

The biological activity of uracil (B121893) derivatives can be significantly altered by introducing or modifying substituents at various positions on the pyrimidine (B1678525) ring. For compounds based on the 6-aminouracil (B15529) scaffold, modifications to the 6-amino group or substitutions at the 5-position are particularly influential.

The 5-nitroso group is a key feature, with its electron-withdrawing nature facilitating nucleophilic substitutions and cyclization reactions. Its replacement with other moieties, such as an arylazo (-N=N-Ar) group, leads to compounds with vastly different properties, including solvatochromism and fluorescence, which are not characteristic of the nitroso derivative. The reactivity conferred by the nitroso group is central to the chemical and biological profile of 6-Amino-1,3-dipropyl-5-nitrosouracil.

Studies on the parent compound, 6-aminouracil, demonstrate that attaching various heterocyclic rings to the C6 position, either directly or through an amino bridge, profoundly impacts biological activity. For instance, evaluating derivatives against the PC3 human prostate cancer cell line revealed that while the parent 6-aminouracil had a half-maximal inhibitory concentration (IC₅₀) of 362 µM, certain substitutions greatly enhanced cytotoxicity. scirp.org The attachment of a pyrimidine-2-thione ring via an amino bridge, as seen in compound 3a (see table below), improved the IC₅₀ to 43.95 µM. scirp.org Further modification by creating a phenyl thiourea (B124793) derivative resulted in a compound that was a potent inhibitor of cathepsin B, an enzyme implicated in cancer progression. scirp.org

These findings underscore that the 6-amino position is a prime target for synthetic modification to modulate the biological activity of this class of compounds.

| Compound | Substitution at 6-Amino Position | IC₅₀ (µM) |

|---|---|---|

| 6-Aminouracil | -NH₂ (unsubstituted) | 362 |

| Compound 3a | -NH-(4,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-5-yl) | 43.95 |

| Compound 3c | -NH-(6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl) | 79.20 |

| Compound 17 (phenyl thiourea derivative) | -NH-C(=S)NH-phenyl | Data not provided for IC₅₀, but showed 82.3% cathepsin B inhibition |

Correlation of Tautomeric Forms with Biological Activity

Uracil and its derivatives can exist in multiple tautomeric forms, primarily through keto-enol and amino-imino transformations. nih.gov The predominant keto and amino forms are typically most stable under physiological conditions, which is crucial for maintaining the integrity of genetic information. nih.gov However, the equilibrium between these tautomers can be shifted by substituents on the ring or by the local microenvironment within a biological target, such as an enzyme's active site. nih.govnih.gov

The biological activity of this compound is intrinsically linked to its potential tautomeric forms. Different tautomers will present distinct hydrogen bonding patterns and geometries, leading to different binding affinities for biological macromolecules. nih.gov For example, the minor imino or enol tautomers can lead to ambiguous base-pairing, a property that has been exploited in the development of mutagenic antiviral agents. nih.gov

Theoretical studies using density functional theory (DFT) on substituted uracils show that the position of a substituent has a decisive influence on its electronic properties, which in turn affects tautomeric preference. nih.gov An amino group at the 6-position exhibits significantly stronger electron-donating properties than one at the 5-position. nih.gov Conversely, a nitro group (structurally related to the nitroso group) is more electron-withdrawing at position 5 than at position 6. nih.gov This positioning directly impacts the electronic character and potential hydrogen bonding of the nearby keto and amino groups, thereby influencing which tautomeric form is favored and how the molecule interacts with its biological target.

Influence of Alkyl Chain Lengths (e.g., Propyl vs. Methyl, Ethyl) on Activity

In many classes of biologically active heterocyclic compounds, the length of N-alkyl chains is a critical determinant of potency and selectivity. This principle holds for uracil derivatives, where modifications at the N1 and N3 positions modulate the compound's physicochemical properties, such as lipophilicity, which governs its ability to cross cell membranes and fit into binding pockets.

While direct comparative activity data for the 6-Amino-5-nitrosouracil (B44844) series with varying alkyl chains (propyl vs. methyl vs. ethyl) is not detailed in the provided search results, the existence of 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697) and 1,3-diethyl-5-nitroso-6-aminouracil alongside the dipropyl subject compound points to extensive research in this area. chemicalbook.com

Studies on other N-alkylated heterocyclic compounds establish a clear structure-activity relationship. For instance, in a series of N-alkylmorpholine derivatives tested against MRSA, compounds with short alkyl chains (fewer than 5 carbons) were inactive. chemrxiv.org The antibacterial effect increased significantly with chain length, peaking for compounds with dodecyl (C12) to hexadecyl (C16) chains, after which activity likely decreases due to excessive lipophilicity (a "cutoff effect"). chemrxiv.org Similarly, the analysis of N-alkyl-3-benzylimidazolium salts shows that alkyl chain length influences crystal packing and intermolecular interactions, which in turn affects physical properties like melting point and, by extension, bioavailability and interaction with biological systems. researchgate.net This suggests that the propyl chains of this compound are likely an optimized length for a specific biological target, balancing solubility and lipophilicity to achieve a desired activity profile compared to its methyl or ethyl counterparts.

Computational Approaches to SAR Prediction

Computational chemistry has become an indispensable tool for predicting the structure-activity relationships of novel compounds, saving significant time and resources in the drug discovery process. For uracil derivatives, computational methods are applied to understand their behavior at an atomic level and to predict their biological potential.

One key application is the use of quantum mechanics, such as Density Functional Theory (DFT), to study the electronic properties and relative energies of different tautomeric forms. nih.gov These calculations can reveal how substitutions on the uracil ring influence electron distribution and geometry, providing a rationale for observed biological activities. nih.gov